

Comprehensive Technical Guide: CECR2 in Chromatin Remodeling and DNA Damage Response

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Molecular Identity and Functional Domains of CECR2

CECR2 (Cat Eye Syndrome Chromosome Region Candidate 2) is a **nuclear factor** characterized by several functional domains that enable its role as an **epigenetic reader** and **chromatin remodeling regulator**. The gene is located at **22q11.1-q11.21** in humans and encodes a protein that contains several critical functional domains. [1]

Table 1: Functional Domains of CECR2 Protein

Domain Name	Structural Features	Functional Role
Bromodomain	Gcn5-like subfamily	Recognizes acetylated lysine residues on histones; also binds butyryllysine and crotonyllysine modifications [2]
DDT Domain	Characteristic motif	Critical for protein-protein interactions and complex formation during reprogramming [3]
AT-hook Motifs	DNA-binding domains	Facilitates interaction with DNA and nucleosome positioning

Domain Name	Structural Features	Functional Role
WHIM3	WSTF, HB1, ITC1p, MBD9 motif 3	Additional functional motif contributing to chromatin interactions [1]

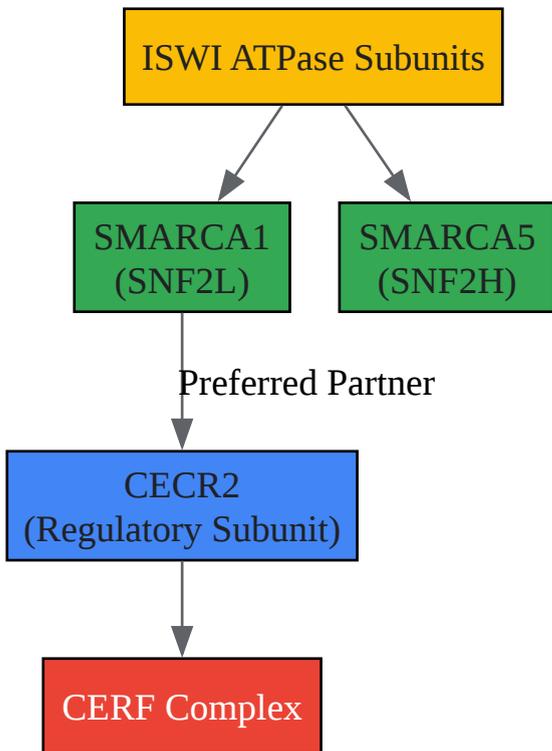
The **bromodomain of CECR2** exhibits unique binding properties, recognizing not only canonical acetylated lysine marks but also longer acyl groups such as **butyryllysine** and **crotonyllysine**, with particular affinity for specific histone variants including **H2A.Z isoform I**. This broad recognition capability allows CECR2 to function as a sophisticated epigenetic sensor that integrates multiple histone modification signals. [2]

CECR2 in Chromatin Remodeling Complexes

CECR2 functions as a critical component of ATP-dependent chromatin remodeling complexes, particularly through its association with **ISWI family ATPases**. These complexes regulate nucleosome positioning, chromatin accessibility, and gene expression patterns. [2] [4]

CERF Complex Formation and Specificity

The **CECR2-containing Remodeling Factor (CERF)** complex represents a specialized chromatin remodeling entity with distinct compositional features:



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CECR2 preferentially partners with SMARCA1 to form the CERF chromatin remodeling complex, distinguishing it from other ISWI complexes that typically utilize SMARCA5. [4] [5]

The **CERF complex** exhibits tissue-specific expression and function, with particularly important roles in **neural development** and **spermatogenesis**. In neural tissues, CECR2 forms complexes with **SNF2L** (SMARCA1), while in testis, it predominantly associates with **SNF2H** (SMARCA5) to regulate spermatogenic processes. [2]

Biological Functions in Development

CECR2 plays essential roles in embryonic development, with demonstrated functions in:

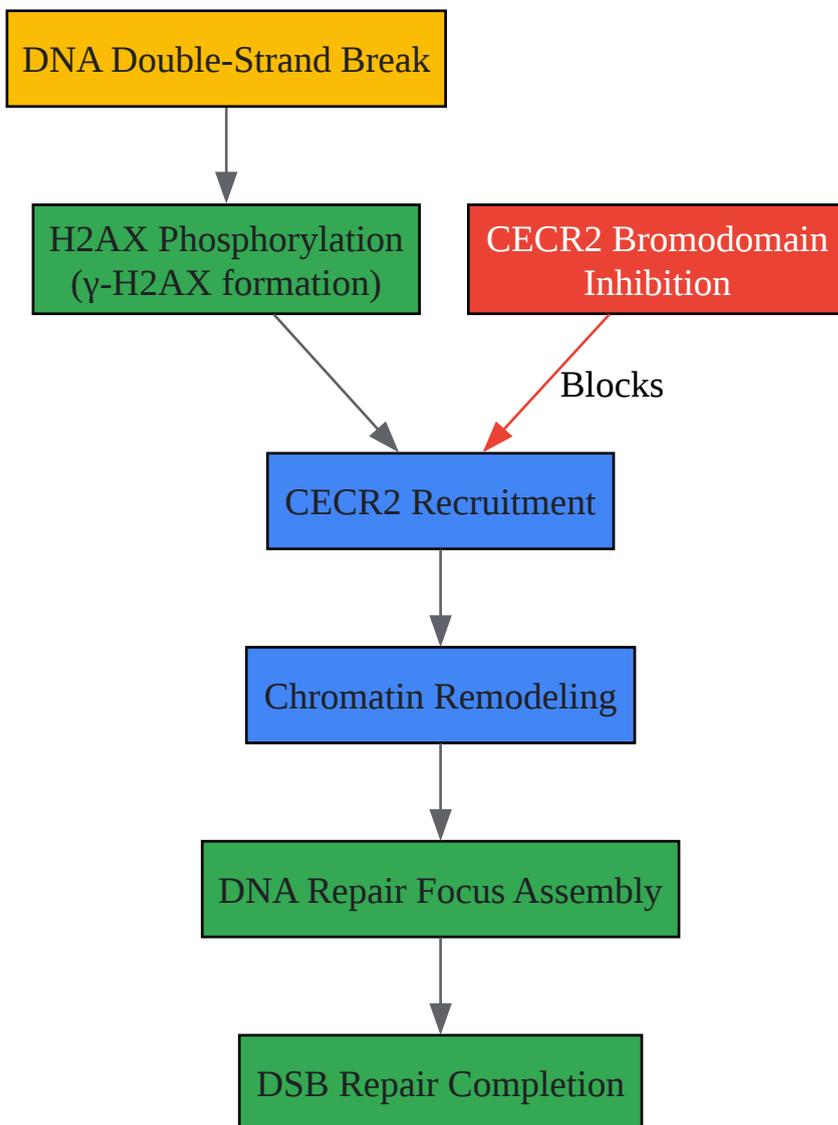
- **Neural Tube Formation:** CECR2 mutations in mice cause **exencephaly** (a neural tube defect) through misregulation of mesenchymal/ectodermal transcription factors [2] [6]
- **Inner Ear Development:** CECR2 deficiency leads to cochlear defects, including rotational abnormalities of sensory cells and extra cell rows, resembling planar cell polarity phenotypes [6]
- **Spermatogenesis:** CECR2 forms complexes with SNF2H in testis and is essential for proper fertilization [2]

- **Early Embryonic Development:** Loss-of-function mutations cause defects at peri-implantation or early pregnancy stages [2]

CECR2 in DNA Damage Response

CECR2 plays a significant role in the cellular response to DNA damage, particularly through its regulation of γ -H2AX formation and double-strand break (DSB) repair.

Mechanism in Double-Strand Break Repair



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CECR2 facilitates DNA double-strand break repair by promoting γ -H2AX formation and chromatin remodeling. Ectopic expression of its bromodomain acts as a dominant negative. [7] [8]

Experimental Evidence from Genome-Wide Screens

A comprehensive genome-wide screen of human bromodomain-containing proteins identified CECR2 as a novel DNA damage response protein. Key findings from this research include: [7] [8]

- **Screening Scale:** The study evaluated **52 individual bromodomains** from **38 human bromodomain-containing proteins**, representing **93% of all known human bromodomains**
- **Specific Activity:** The CECR2 bromodomain demonstrated strong **γ -H2AX inhibition activity** when ectopically expressed
- **Functional Validation:** siRNA-mediated knockdown of CECR2 impaired γ -H2AX formation and compromised DSB repair efficiency
- **Chromatin Dependence:** The γ -H2AX inhibition activity specifically depended on the **chromatin-binding affinity** of the CECR2 bromodomain

Table 2: CECR2 in DNA Damage Response Pathways

DNA Repair Pathway	CECR2 Function	Experimental Evidence
Double-Strand Break Repair	Promotes γ -H2AX formation and facilitates repair complex assembly	siRNA knockdown impairs γ -H2AX foci formation and reduces repair efficiency [7]
Base Excision Repair	Potential involvement through ISWI complex recruitment to laser-induced damage	SMARCA5/SMARCA1/ACF1 recruitment to 405nm laser damage sites [5]
Nucleotide Excision Repair	Indirect evidence through ISWI family involvement	ISWI complexes implicated in multiple DDR pathways [5]

CECR2 in Cellular Reprogramming

CECR2 has been identified as a significant factor in **somatic cell reprogramming**, where it functions as a downstream effector of the pluripotency factor **SALL4**. [3]

Experimental Protocol: Reprogramming Assay

Objective: Identify downstream effectors of SALL4 in somatic cell reprogramming. [3]

Methodology:

- **Starting Cells:** Mouse embryonic fibroblasts (MEFs) with Oct4-GFP and/or Dppa5a-Tdtomato reporters
- **Reprogramming Factors:** OKS (Oct4, Sox2, Klf4) base combination
- **Candidate Testing:** Nine SALL4-regulated genes (Tfcp2l1, Nup210, Lin28a, Cecr2, Trh, Dppa5a, Hmgb2, Rcor2, Tdh) individually introduced into OKS-induced reprogramming
- **Evaluation Metrics:** Reprogramming efficiency assessed by colony formation, timing, and pluripotency marker expression

Key Findings:

- CECR2 was the **only candidate** that significantly promoted OKS-induced reprogramming
- CECR2 primarily enhanced the **late stage** of reprogramming
- SALL4 directly activates Cecr2 expression by binding to its promoter region
- CECR2 promotes reprogramming through formation of a chromatin remodeling complex with **SMARCA1** (SWI/SNF family) dependent on its DDT domain

CECR2 in Cancer and Therapeutic Targeting

CECR2 has emerged as a potentially significant factor in cancer progression, with roles identified in both solid tumors and hematological malignancies.

Oncogenic Functions and Mechanisms

- **Breast Cancer Metastasis:** CECR2 is upregulated in metastatic breast cancer, where it promotes **NF-κB signaling** and **macrophage-mediated immune suppression** through enhanced chromatin accessibility and RELA recruitment [2] [1]

- **Laryngeal Squamous Cell Carcinoma:** CECR2 appears to function as a **tumor suppressor** in this context, with downregulation linked to altered glutamine metabolism and tumor growth [1]
- **Prostate Cancer:** While not directly documented for CECR2 in the search results, related ISWI complex members show prognostic significance in prostate cancer [4]

Therapeutic Targeting Approaches

The development of small molecule inhibitors targeting the CECR2 bromodomain represents an emerging therapeutic strategy:

- **Identified Compounds:** **GNE-886** and **NVS-CECR2-1** have been developed as specific CECR2 bromodomain inhibitors [2]
- **Rationale:** Targeting CECR2's epigenetic reader function may disrupt its oncogenic activities in cancer progression and metastasis
- **Potential Applications:** Metastatic breast cancer and other malignancies where CECR2 contributes to pathogenic gene expression programs

Concluding Remarks and Future Directions

CECR2 represents a multifaceted chromatin remodeling regulator with essential functions in development, DNA damage response, and disease pathogenesis. Its unique domain structure and complex-forming capabilities with ISWI ATPases position it as a critical epigenetic regulator across diverse biological contexts.

Future research directions should focus on:

- Elucidating the structural basis of CECR2 interactions with histone modifications and partner proteins
- Defining tissue-specific complex compositions and their functional consequences
- Developing more potent and selective inhibitors for therapeutic applications
- Exploring potential compensatory mechanisms among related chromatin remodeling complexes

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